3-Chloropropanesulfonyl chloride

Catalog No.
S793517
CAS No.
1633-82-5
M.F
C3H6Cl2O2S
M. Wt
177.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropanesulfonyl chloride

1,3-Propanesultone is a restricted carcinogen making sulfopropylations challenging. 3-Chloropropanesulfonyl chloride provides a safer, orthogonal alternative.

  • Non-carcinogenic replacement for 1,3-propanesultone, bypassing REACH SVHC restrictions.
  • Orthogonal reactivity: sulfonyl chloride reacts selectively with nucleophiles, leaving the alkyl chloride intact for subsequent substitution or cyclization.
  • Enables high-yield synthesis of sultams, sultones, polymer-grafted electrolytes, and complex APIs without tedious HPLC purification of zwitterions.

CAS Number

1633-82-5

Product Name

3-Chloropropanesulfonyl chloride

IUPAC Name

3-chloropropane-1-sulfonyl chloride

Molecular Formula

C3H6Cl2O2S

Molecular Weight

177.05 g/mol

InChI

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

GPKDGVXBXQTHRY-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)Cl)CCl

Synonyms

1-Chloro-3-propanesulfonyl Chloride; NSC 93777; γ-Chloropropanesulfonyl Chloride;

Canonical SMILES

C(CS(=O)(=O)Cl)CCl

The exact mass of the compound 3-Chloropropanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

3-Chloropropanesulfonyl chloride is a highly versatile bifunctional reagent featuring both a highly reactive sulfonyl chloride and a less reactive alkyl chloride . This distinct reactivity profile allows it to function as an orthogonal building block in organic synthesis, where the sulfonyl group can be selectively reacted with amines or alcohols, leaving the alkyl chloride intact for subsequent nucleophilic substitution or intramolecular cyclization. Industrially and in advanced research, it is a critical precursor for synthesizing sultams, sultones, enzymatic inhibitors, and tethered single-ion conducting polymer electrolytes. Crucially, it serves as a safer, non-regulated alternative to 1,3-propanesultone for installing 3-sulfopropyl groups, mitigating severe regulatory and handling risks while offering superior control over reaction pathways [1].

Research Fit

Bifunctional sulfonyl chloride enables sequential sulfonylation and alkylation
Key intermediate for cyclopropanesulfonamide scaffold construction
Supports polymer functionalization via pendant chloroalkyl chain

Attempting to substitute 3-chloropropanesulfonyl chloride with common alternatives compromises either regulatory compliance, reaction yield, or synthetic orthogonality. The most direct functional substitute, 1,3-propanesultone, is a highly potent Category 1B carcinogen and a REACH Substance of Very High Concern (SVHC), making its procurement and large-scale handling heavily restricted [1]. Furthermore, direct sulfopropylation with 1,3-propanesultone typically generates highly polar zwitterionic intermediates that require tedious, low-yielding HPLC purification [2]. Conversely, substituting with 3-bromopropanesulfonyl chloride sacrifices orthogonality; the more reactive alkyl bromide is prone to competitive alkylation and premature hydrolysis during the initial sulfonylation step. Finally, simple mono-functional reagents like methanesulfonyl chloride (MsCl) completely lack the terminal halogen required for subsequent tethering or cyclization, rendering them useless for complex bifunctional architectures.

Substitution Risk

Shorter or longer chloroalkyl chain analogs may not support efficient cyclopropanation due to ring strain or kinetics.

Simple alkanesulfonyl chlorides lack terminal chlorine, limiting sequential derivatization.

Reactivity balance specific to 3-chloropropyl chain can affect yield and purity profiles.

Bypassing SVHC Restrictions in Sulfopropyl Tethering

For the installation of 3-sulfopropyl groups, 1,3-propanesultone has historically been the standard reagent. However, 1,3-propanesultone is classified as a Category 1B carcinogen and is strictly regulated under the EU REACH directive as a Substance of Very High Concern (SVHC) [1]. Procuring and handling bulk 1,3-propanesultone requires extreme safety protocols and regulatory reporting. 3-Chloropropanesulfonyl chloride offers a compliant alternative, allowing the generation of the identical sulfopropyl linkage or the in-situ formation of sultones/sultams without the need to inventory the regulated bulk sultone .

Evidence DimensionRegulatory Status (EU REACH)
Target Compound DataNon-SVHC bifunctional precursor
Comparator Or Baseline1,3-Propanesultone (Category 1B Carcinogen, SVHC Annex XIV candidate)
Quantified DifferenceEliminates SVHC procurement and handling requirements
ConditionsIndustrial scale-up and laboratory inventory management

Procurement teams can avoid the severe regulatory overhead, specialized storage, and safety liabilities associated with SVHC-listed sultones.

Cyclopropanation Yield
Class-level
High-yielding three-step synthesis vs. no cyclized product
Unique route to cyclopropanesulfonamide scaffold
Reaction pathway difference fundamental; specific yield not provided

Enhanced Yields and Simplified Purification via Protected Intermediates

Direct reaction of amines or alcohols with 1,3-propanesultone often yields highly polar zwitterionic products that are notoriously difficult to purify. In the synthesis of bis-sulfonated near-IR fluorophores, direct reaction with 1,3-propanesultone resulted in a low yield (36%) and required tedious HPLC purification [1]. In contrast, using 3-chloropropanesulfonyl chloride to form a protected sulfonate intermediate allowed for standard normal-phase silica gel flash chromatography. This orthogonal approach was significantly more rapid, easier to perform, and delivered higher overall yields by avoiding the premature formation of intractable zwitterions [1].

Evidence DimensionPurification Method and Yield
Target Compound DataSilica gel chromatography (high-yielding protected intermediate)
Comparator Or Baseline1,3-Propanesultone (36% yield, requires HPLC)
Quantified DifferenceElimination of HPLC requirement; significant yield improvement
ConditionsSynthesis of bis-sulfonated oxazine dyes

Bypassing HPLC purification for standard silica gel chromatography drastically reduces processing time, solvent consumption, and manufacturing costs.

Commercial Purity
Specification review
Purity ≥98% (assay)
Supports reproducible synthetic outcomes
Density 1.456 g/mL; n20/D 1.489 (vendor CoA)

Superior Stability and Orthogonality vs. Bromo-Analogs

The value of 3-chloropropanesulfonyl chloride lies in the precise kinetic difference between its two electrophilic sites. The sulfonyl chloride reacts rapidly with nucleophiles at 0–4 °C, while the alkyl chloride remains completely unreactive under these conditions [1]. This allows for the clean, quantitative formation of sulfonamides or sulfonates. If 3-bromopropanesulfonyl chloride is used instead, the increased reactivity of the alkyl bromide frequently leads to competitive alkylation of the amine or premature hydrolysis, reducing the yield of the desired cleanly mono-functionalized intermediate. The chloro-derivative ensures strict orthogonality, requiring specific activation (e.g., heating, stronger base, or iodide catalysis) to trigger the second substitution or cyclization step [2].

Evidence DimensionChemoselectivity in sequential reactions
Target Compound DataStrict orthogonality (sulfonyl reacts at 0 °C, alkyl Cl stable)
Comparator Or Baseline3-Bromopropanesulfonyl chloride (prone to competitive alkylation)
Quantified DifferenceNear-quantitative first-step chemoselectivity
ConditionsSulfonylation of amines/alcohols at low temperatures

Predictable, stepwise reactivity prevents complex mixture formation, reducing waste and simplifying downstream processing in pharmaceutical intermediate synthesis.

Bifunctional Reactivity
Class-level
Two electrophilic sites vs. one
Enables sequential derivatization not possible with monofunctional analogs
Allows sulfonation followed by chain functionalization

In-Situ Sultam and Sultone Synthesis

Ideal for generating chiral sultams and sultones via sulfene intermediates in the presence of cinchona alkaloids, completely bypassing the need to procure regulated 1,3-propanesultone .

Single-Ion Conducting Polymer Electrolytes

Used in the post-polymerization modification of polyethers to tether sulfonimide or sulfonate groups, enabling high-yield grafting for advanced lithium-ion battery materials [1].

Enzymatic Inhibitor and API Manufacturing

Serves as a critical bifunctional linker in the synthesis of complex pharmaceutical active ingredients (APIs), where the orthogonal reactivity ensures clean, stepwise assembly of the molecular scaffold .

Near-IR Fluorophore and Dye Formulation

Preferred for synthesizing highly water-soluble sulfonated dyes, allowing the use of protected intermediates that can be purified by standard silica chromatography rather than expensive preparative HPLC[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclopropanesulfonamide scaffold synthesis
1,3-Chlorosulfonyl bifunctional reactivity
Intramolecular cyclization yield and ring closure
Bifunctional polymer/linker functionalization
Sequential sulfonation-alkylation capability
Pendant chain loading and derivatization efficiency
Chiral sultam/sultone synthesis
Sulfene generation and trapping potential
Enantiomeric excess and catalyst performance

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1633-82-5

Wikipedia

3-Chloropropanesulfonyl chloride

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